MAO-A Inhibitory Potency: Ortho-Chloro vs. Other Regioisomers and Non-Halogenated Benzyloxy Analogs
The 2-chlorobenzyloxy congener demonstrates quantifiable MAO-A inhibitory activity (IC₅₀ = 1.51 μM) in rat enzyme preparations, as curated in BindingDB and ChEMBL [1]. This places it in a moderate potency range relative to the broader thiophene-2-carboxylic acid chemotype. While direct head-to-head data for the 3-chloro and 4-chloro regioisomers in the same assay are not available, the non-halogenated benzyloxy analog 3-(benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid (available commercially as CAS 1710202-47-3) lacks the chlorine-mediated electronic effects and may exhibit reduced MAO-A affinity, though no quantitative comparison exists . Furthermore, the compound also shows measurable activity against MAO-B (IC₅₀ = 1.66 μM, human supersomes), suggesting a dual MAO-A/B profile that may differentiate it from analogs with narrower selectivity [1].
| Evidence Dimension | MAO-A inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.51 μM (rat MAO-A) |
| Comparator Or Baseline | 3-(Benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid (non-halogenated benzyl analog): no data available. Broader thiophene-2-carboxylic acid derivatives show MAO-A IC₅₀ range from low nM to >100 μM. MAO-B: IC₅₀ = 1.66 μM for target compound. |
| Quantified Difference | Target compound is a dual MAO-A/B inhibitor; quantitative difference to non-halogenated analog cannot be calculated due to absent comparator data. |
| Conditions | Rat MAO-A enzyme inhibition assay; SD < 10% on IC₅₀ values. MAO-B assay: human supersomes. |
Why This Matters
For neuroscience research programs targeting monoamine oxidase, the dual MAO-A/B profile and regiospecific chlorine substitution pattern are key selection criteria that a generic 'chlorobenzyloxythiophene carboxylic acid' cannot satisfy.
- [1] BindingDB. BDBM50409093 (CHEMBL111310). Affinity data: IC₅₀ = 1.51 μM (rat MAO-A), IC₅₀ = 1.66 μM (human MAO-B). Accessed via bindingdb.org. View Source
